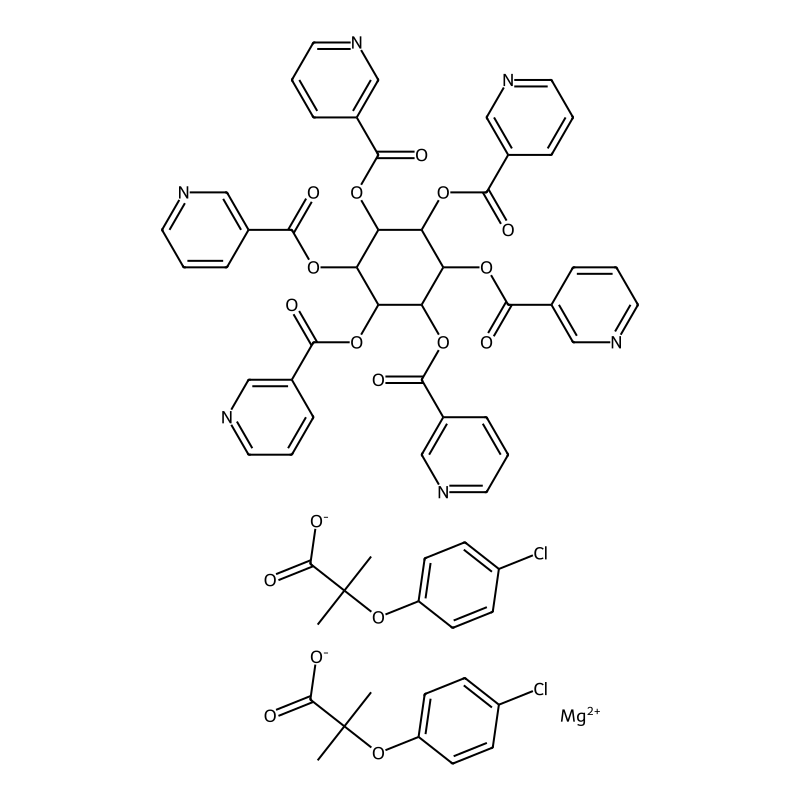Atroplex

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Atroplex, derived from the genus Atriplex, refers to a group of halophytic plants commonly known as saltbushes. These plants are characterized by their ability to thrive in saline environments and are found in various regions worldwide, particularly in arid and semi-arid areas. The species within this genus, such as Atriplex halimus and Atriplex nitens, are noted for their nutritional value, ecological significance, and potential applications in agriculture and environmental management. The plants exhibit unique morphological features, including succulent leaves and adaptations that allow them to conserve water and tolerate high salinity levels.
Atroplex species have demonstrated significant biological activities, including antioxidant, antibacterial, and anti-inflammatory properties. Research indicates that extracts from Atriplex halimus can mitigate oxidative stress in animal models by modulating biochemical parameters associated with liver function . Additionally, essential oils extracted from Atriplex semibaccata have shown promising antibacterial effects against multidrug-resistant bacteria . The immunomodulatory effects of phenolic compounds found in these plants also contribute to their potential therapeutic applications .
The synthesis of bioactive compounds from Atroplex species typically involves extraction methods such as steam distillation or solvent extraction. For example, essential oils can be extracted using gas chromatography-mass spectrometry techniques to analyze their chemical composition . Additionally, phenolic compounds can be isolated through various chromatographic techniques, allowing for detailed characterization of their structures and activities.
Atroplex species have diverse applications across several fields:
- Agriculture: Used as forage for livestock due to their high nutritional value and salt tolerance.
- Environmental Management: Employed in soil stabilization and reclamation of saline soils.
- Pharmaceuticals: Explored for their antioxidant and antimicrobial properties for potential use in health supplements and natural remedies.
- Food Industry: Some species are utilized as food additives or ingredients due to their bioactive compounds.
Studies on the interactions of Atroplex extracts with other substances have revealed synergistic effects. For instance, essential oils from Atriplex semibaccata have been shown to enhance the efficacy of conventional antibiotics against resistant bacterial strains . Furthermore, interaction studies involving phenolic compounds indicate their potential role in modulating inflammatory responses by influencing cytokine production .








